1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole
Overview
Description
1-Benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole (BCPTI) is an indole compound that is synthesized using a variety of methods. BCPTI has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Biological Activities of Indole Derivatives
Indole derivatives, such as 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole, are crucial in natural and synthetic molecules with significant biological activities. Research has demonstrated diverse biological properties in molecules bearing the indole nucleus, including anti-tumor and anti-inflammatory activities, often linked to DNA and protein interactions. These findings suggest the potential of this compound in therapeutic applications (Geetha et al., 2019).
Synthesis and Labeling Techniques
The synthesis of indole derivatives involves complex chemical processes. For instance, MK-886, a leukotriene biosynthesis inhibitor that contains an indole structure similar to this compound, was synthesized using tritium/halogen exchange. Such techniques are pivotal in the production of labeled compounds for research, indicating the significance of indole derivatives in chemical synthesis and labeling studies (SchmidtStanley et al., 1991).
Molecular Structure and Interactions
The molecular structure and interactions of indole derivatives are key to understanding their functional properties. Studies on indole compounds have detailed the crystal structures, confirming the planarity of the indole ring and its angular relationships with attached groups. This structural information is crucial for designing molecules with specific biological activities, suggesting that the molecular structure of this compound could be leveraged in similar applications (Hökelek et al., 2007).
Antioxidant and Antimicrobial Properties
Indole derivatives have shown promising results in antioxidant and antimicrobial evaluations. For example, certain 1-methyl-1H-indole derivatives displayed significant scavenging of DPPH and superoxide radicals, as well as antimicrobial properties. This suggests that similar compounds like this compound might possess comparable biological activities (Baytas et al., 2012).
Applications in Medicinal Chemistry
Indole analogs are significant in medicinal chemistry, serving as therapeutic agents with various biological activities such as anti-HIV and anti-cancer properties. The presence of indole nucleus in pharmaceuticals highlights the potential of this compound in developing new drugs and functional materials (Al-Ostoot et al., 2019).
properties
IUPAC Name |
1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(22(24,25)26)27(19)14-15-7-3-1-4-8-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAILNNQAETJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=C2C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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